molecular formula C17H18N2O3S B2917888 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865162-06-7

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2917888
CAS No.: 865162-06-7
M. Wt: 330.4
InChI Key: WDCDUOLSQPZPDG-ZCXUNETKSA-N
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Description

“(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a benzothiazole-derived compound featuring a furan-2-carboxamide moiety and a 2-ethoxyethyl substituent at the 3-position of the benzothiazole ring. Its Z-configuration arises from the stereoelectronic preferences of the imine group within the benzo[d]thiazol-2(3H)-ylidene scaffold. This compound is structurally characterized by its planar benzothiazole core, which facilitates π-π stacking interactions, and the ethoxyethyl side chain, which enhances solubility in polar solvents .

Synthesis typically involves condensation reactions between substituted benzothiazole precursors and furan-2-carboxylic acid derivatives under reflux conditions, as observed in analogous thiazole-based syntheses .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-21-10-8-19-13-7-6-12(2)11-15(13)23-17(19)18-16(20)14-5-4-9-22-14/h4-7,9,11H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCDUOLSQPZPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and an amide functional group, which are critical for its biological properties. The molecular formula is C21H27N3O3SC_{21}H_{27}N_{3}O_{3}S with a molecular weight of approximately 403.53 g/mol. The structural configuration includes a (Z) isomer around the double bond, which influences its biological interactions.

Preliminary studies suggest that compounds with similar structures may interact with specific biological targets, including receptors and enzymes involved in various signaling pathways. The thiazole moiety is known to play a significant role in modulating neuronal nicotinic acetylcholine receptors, which can affect neurotransmitter release and neuronal signaling pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of benzothiazole derivatives, including those structurally related to this compound. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation and subsequent cell death .

Table 1: Caspase-3 Activation Activity of Related Compounds

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8b68 ± 4
8c104 ± 12
8j99 ± 10
8k114 ± 10

This table summarizes the caspase-3 activation activity of several compounds related to the thiazole structure, indicating that modifications can enhance or diminish their efficacy.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

The antioxidant activity of benzothiazole derivatives has been documented, with certain compounds exhibiting strong radical scavenging capabilities. This property is attributed to their ability to donate hydrogen atoms, stabilizing free radicals .

Case Studies and Research Findings

  • Anticancer Studies : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most promising candidates were found to activate procaspase-3 effectively, indicating a potential mechanism for inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another study focused on the synthesis of novel benzothiazole derivatives that demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Key Observations:

The ethoxyethyl side chain in the target compound may confer better aqueous solubility than the phenylacetamide group in N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, though at the cost of reduced binding affinity to hydrophobic targets .

Furan Carboxamide Derivatives :

  • Compounds like (Z)-2a (from ) and the target compound share a furan carboxamide backbone, which is critical for hydrogen bonding with biological targets (e.g., enzymes or DNA). However, (Z)-2a incorporates a thiosemicarbazide group, enabling metal chelation—a feature absent in the target compound .

Pesticidal Activity: Flubenzimine () and the target compound both contain a thiazole-related core but differ in substituents. Flubenzimine’s bis(trifluoromethyl)imino groups likely enhance pesticidal efficacy through increased electrophilicity, whereas the target compound’s ethoxyethyl group may reduce environmental persistence .

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